molecular formula C8H18ClNO2 B2778657 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride CAS No. 1396967-02-4

2-[(3-Methylbutyl)amino]propanoic acid hydrochloride

Cat. No.: B2778657
CAS No.: 1396967-02-4
M. Wt: 195.69
InChI Key: BETKPZYGYCMUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methylbutyl)amino]propanoic acid hydrochloride is a biochemical compound with the molecular formula C8H17NO2•HCl and a molecular weight of 195.69 g/mol . This compound is used in various scientific research applications, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride typically involves the reaction of 3-methylbutylamine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(3-Methylbutyl)amino]propanoic acid hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylbutanoic acid hydrochloride
  • 2-[(2-Methylpropyl)amino]propanoic acid hydrochloride
  • 2-[(3-Methylbutyl)amino]butanoic acid hydrochloride

Uniqueness

2-[(3-Methylbutyl)amino]propanoic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its unique side chain and amino group configuration make it particularly useful in certain biochemical applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(3-methylbutylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)4-5-9-7(3)8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETKPZYGYCMUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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